C2-Ceramide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTCBVOJNNKFKC-QUDYQQOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016802 | |
| Record name | N-Acetylsphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3102-57-6 | |
| Record name | C2-Ceramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3102-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylsphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylsphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-C18-SPHINGOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YTC7R47CW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Catabolism of N Acetylsphingosine
Endogenous Pathways of N-Acetylsphingosine Formation
The endogenous synthesis of N-acetylsphingosine occurs through multiple enzymatic pathways that utilize different substrates and catalytic mechanisms. These pathways allow for the production of N-acetylsphingosine independently of the complex multi-step de novo synthesis of long-chain ceramides (B1148491).
Sphingosine (B13886) Kinase 1 (SphK1)-Mediated Acetylation of Sphingosine
While Sphingosine Kinase 1 (SphK1) is primarily known for catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), its direct role in the acetylation of sphingosine to form N-acetylsphingosine is not established. The acetylation mentioned in the context of SphK1 often refers to the post-translational modification of the enzyme itself, which regulates its stability and function. However, the formation of N-acetylsphingosine from sphingosine is a crucial metabolic step, catalyzed by a family of enzymes known as ceramide synthases (CerS) or sphingosine N-acyltransferases. wikipedia.orgwikiwand.com These enzymes transfer an acyl group from a fatty acyl-CoA donor to the amino group of a sphingoid base. wikipedia.org
Acetyl-CoA as a Substrate in N-Acetylsphingosine Synthesis
The primary pathway for the N-acetylation of sphingosine involves the enzyme ceramide synthase (CerS), which utilizes acetyl-coenzyme A (acetyl-CoA) as the donor for the acetyl group. wikipedia.orgwikiwand.com This reaction is a specific instance of the general mechanism for ceramide synthesis, where CerS enzymes catalyze the transfer of various fatty acyl-CoAs to a sphingoid base. reactome.org In the case of N-acetylsphingosine, the acyl donor is the two-carbon acetyl-CoA.
This acyl-CoA-dependent synthesis occurs predominantly in the endoplasmic reticulum. wikipedia.orgnih.gov Mammals have six distinct CerS isoforms, each with a preference for fatty acyl-CoAs of specific chain lengths. wikipedia.orgfrontiersin.org The synthesis of N-acetylsphingosine, which has a C2 acyl chain, is therefore dependent on the activity of a CerS isoform with specificity for short-chain acyl-CoAs.
Platelet-Activating Factor (PAF)-Dependent Transacetylase Activity
A distinct, CoA-independent pathway for N-acetylsphingosine synthesis has been identified that utilizes platelet-activating factor (PAF) as the acetyl donor. nih.gov This reaction is catalyzed by a PAF:sphingosine transacetylase, which transfers the acetate (B1210297) group from the sn-2 position of PAF directly to the amino group of sphingosine. nih.govacs.org
This pathway is significant as it directly links the metabolism of two potent lipid mediators, PAF and sphingosine, to generate a third, N-acetylsphingosine (C2-ceramide). nih.gov The PAF:sphingosine transacetylase has an apparent Km for PAF of 5.4 µM and exhibits strict substrate specificity. nih.gov
Formation from D-sphingosine
The enzymatic reactions leading to the formation of N-acetylsphingosine are stereospecific. The naturally occurring isomer, D-erythro-sphingosine, is the preferred substrate for these enzymes. nih.govacs.org Studies on the PAF-dependent transacetylase have shown that it specifically utilizes the D-erythro isomer of sphingosine. nih.gov Other stereoisomers, such as L-erythro, D-threo, or L-threo forms, are not effective substrates for this enzyme. nih.gov This specificity ensures that the biologically active form of N-acetylsphingosine is produced within the cell.
Key Endogenous Pathways for N-Acetylsphingosine Formation
| Pathway | Enzyme | Acetyl Donor | Substrates | Products | Cellular Location | Key Characteristics |
|---|---|---|---|---|---|---|
| CoA-Dependent Acetylation | Ceramide Synthase (CerS) / Sphingosine N-acyltransferase | Acetyl-CoA | D-erythro-sphingosine, Acetyl-CoA | N-acetylsphingosine, Coenzyme A | Endoplasmic Reticulum | Primary pathway for ceramide synthesis; utilizes various acyl-CoAs. |
| PAF-Dependent Transacetylation | PAF:sphingosine transacetylase | Platelet-Activating Factor (PAF) | D-erythro-sphingosine, PAF | N-acetylsphingosine, Lyso-PAF | Membrane Fractions | CoA-independent; links PAF and sphingolipid signaling. nih.gov |
Interconnections with De Novo Sphingolipid Biosynthesis
The de novo synthesis pathway is the fundamental process for creating sphingolipids from basic precursors. It begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase. frontiersin.orgfrontiersin.org This is followed by a series of reactions that produce sphinganine, which is then acylated by ceramide synthases to form dihydroceramides. frontiersin.orgnih.gov A final desaturation step introduces a double bond into the sphingoid base backbone, yielding ceramide. frontiersin.org
N-acetylsphingosine (this compound) synthesis is interconnected with this pathway primarily through the shared precursor, sphingosine (or its saturated analog, sphinganine), and the common enzymatic machinery, the ceramide synthases. nih.govfrontiersin.org While the de novo pathway typically produces ceramides with long fatty acyl chains (e.g., C16, C18, C24), the same ceramide synthase enzymes can utilize acetyl-CoA to produce N-acetylsphingosine when sphingosine is available. frontiersin.orgnih.gov Therefore, the formation of N-acetylsphingosine can be seen as a branch of the main sphingolipid biosynthetic pathway, utilizing precursors generated de novo.
Salvage Pathway Contributions to N-Acetylsphingosine Precursors
The salvage pathway is a critical recycling route that breaks down complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, to regenerate ceramide and its constituent sphingoid bases. nih.govlatrobe.edu.auresearchgate.net This process occurs in acidic compartments like lysosomes and involves a series of hydrolytic enzymes, including sphingomyelinases and ceramidases. nih.govresearchgate.net
The key contribution of the salvage pathway to N-acetylsphingosine synthesis is the liberation of free sphingosine from the breakdown of more complex sphingolipids. nih.govmdpi.com This salvaged sphingosine enters the cellular pool and becomes available as a substrate for ceramide synthases. nih.gov The re-acylation of this recycled sphingosine with an acetyl group from acetyl-CoA is a central function of the salvage pathway, contributing significantly to the total cellular pool of N-acetylsphingosine. frontiersin.orgnih.gov It is estimated that the salvage pathway can contribute from 50% to 90% of total sphingolipid biosynthesis, highlighting its importance in providing precursors for N-acetylsphingosine formation. nih.gov
Metabolic Pathway Interconnections
| Pathway | Role in N-Acetylsphingosine Metabolism | Key Precursors Provided | Shared Enzymes |
|---|---|---|---|
| De Novo Synthesis | Generates the initial sphingoid base backbone from simple precursors like serine and palmitoyl-CoA. frontiersin.org | Sphinganine, Sphingosine | Ceramide Synthases (CerS) |
| Salvage Pathway | Recycles complex sphingolipids to provide a major source of sphingosine for re-acylation. nih.govnih.gov | Sphingosine | Ceramide Synthases (CerS) |
Sphingomyelinase Pathway Considerations in N-Acetylsphingosine Precursor Generation
The generation of precursors for N-acetylsphingosine is intricately linked to the broader pathways of sphingolipid metabolism, prominently featuring the sphingomyelinase pathway. This pathway is a major route for the production of ceramide, the central molecule in sphingolipid biology and the direct precursor to N-acetylsphingosine through the action of ceramide synthases. researchgate.netnih.gov Sphingomyelinases are enzymes that hydrolyze sphingomyelin, a major component of cell membranes, to yield ceramide and phosphocholine. nih.govresearchgate.net This process is a key response to various cellular stresses, including those induced by TNF-α, Fas ligand, and oxidative stress. researchgate.net
There are several forms of sphingomyelinases, classified based on their optimal pH, including acid sphingomyelinase (ASMase) and neutral sphingomyelinase (NSMase). nih.govnih.gov Acid sphingomyelinase is primarily located in the lysosomes and is involved in the breakdown of sphingomyelin within endosomal membranes. nih.gov Neutral sphingomyelinase is found at the cell membrane and in the cytoplasm, participating in sphingomyelin metabolism on the cell surface. nih.gov The activation of these enzymes leads to an increase in the cellular pool of ceramide, which can then be acylated with a short-chain acetyl group to form N-acetylsphingosine. The sphingomyelinase-mediated hydrolysis of sphingomyelin is recognized as a significant pathway for stress-induced ceramide generation, thereby providing the necessary substrate for N-acetylsphingosine synthesis. researchgate.net The regulation of sphingomyelin and ceramide levels is also influenced by sphingomyelin synthase, which transfers a phosphocholine headgroup to ceramide to produce sphingomyelin and diacylglycerol. researchgate.net
Enzymatic Regulation of N-Acetylsphingosine Turnover
The cellular levels of N-acetylsphingosine are tightly controlled by a series of enzymatic reactions that govern its synthesis, degradation, and conversion into other sphingolipids. This regulation is crucial for maintaining cellular homeostasis, as N-acetylsphingosine and its metabolites are involved in various signaling pathways.
UDP-glucose: N-acetylsphingosine d-glucosyltransferase (Glucosylceramide Synthase)
A key enzyme in the metabolism of N-acetylsphingosine is UDP-glucose: N-acetylsphingosine d-glucosyltransferase, more commonly known as glucosylceramide synthase (GCS). qmul.ac.ukenzyme-database.org This enzyme catalyzes the transfer of a glucose molecule from UDP-glucose to the hydroxyl group of N-acetylsphingosine, forming glucosyl-N-acetylsphingosine (glucosylceramide). qmul.ac.uk This reaction is the first and rate-limiting step in the synthesis of most glycosphingolipids. nih.gov
The systematic name for this enzyme is UDP-α-D-glucose:N-acylsphingosine D-glucosyltransferase. qmul.ac.uk Besides N-acylsphingosine, this enzyme can also utilize sphingosine and dihydrosphingosine as acceptors. qmul.ac.ukenzyme-database.org The activity of glucosylceramide synthase is pivotal in regulating the balance between ceramide and glycosphingolipids, and its overexpression has been associated with cellular proliferation and drug resistance in cancer cells. nih.govnih.gov
Acid Ceramidase Involvement
Acid ceramidase (ASAH1) plays a crucial role in the catabolism of ceramides, including N-acetylsphingosine. nih.govmdpi.com This lysosomal enzyme catalyzes the hydrolysis of the N-acyl linkage in ceramide, breaking it down into sphingosine and a free fatty acid. nih.govmdpi.com The formal name for this enzyme is N-acylsphingosine amidohydrolase. nih.gov Acid ceramidase exhibits an optimal pH of 4.5 and shows a preference for ceramides with shorter acyl chains (6-16 carbons). nih.gov
By deacylating N-acetylsphingosine, acid ceramidase releases sphingosine, which can then be re-acylated to form different ceramide species (the salvage pathway) or phosphorylated to the signaling molecule sphingosine-1-phosphate. nih.govfrontiersin.org Therefore, acid ceramidase activity is a critical control point in determining the fate of N-acetylsphingosine and regulating the levels of other bioactive sphingolipids. mdpi.com Mutations in the gene encoding acid ceramidase are associated with the lysosomal storage disorder, Farber disease. nih.govwikipedia.org
Esterification of N-acetylsphingosine
A unique transacylase enzyme has been identified that specifically catalyzes the esterification of N-acetylsphingosine. researchgate.netnih.gov This enzyme esterifies the hydroxyl group at the carbon-1 position of the sphingosine backbone. nih.gov The reaction is catalyzed by a transacylase that utilizes the 2-acyl group from phospholipids like phosphatidylethanolamine or phosphatidylcholine as the acyl donor, and it is independent of free fatty acids or acyl-CoA. nih.gov
This transacylase has an optimal pH of 4.2 and a Km of 9.4 μM for N-acetylsphingosine. nih.gov The enzyme activity was found in the supernatant fraction of cell homogenates, while the lipid acyl donor was located in the membranous fraction. researchgate.netnih.gov This esterification represents a distinct metabolic fate for N-acetylsphingosine, converting it into a more nonpolar derivative, O-acyl-N-acetylsphingosine. nih.gov
Metabolic Relationships with Other Sphingoid Bases and Ceramides
N-acetylsphingosine is metabolically interconnected with a wide array of other sphingoid bases and ceramides, placing it at a crucial juncture in the complex web of sphingolipid metabolism. frontiersin.org Sphingolipids are a diverse class of lipids characterized by a sphingoid base backbone. nih.gov The primary sphingoid bases in mammals are sphingosine and sphinganine (dihydrosphingosine). frontiersin.org
The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine. acs.org Sphinganine is subsequently acylated by ceramide synthases to form dihydroceramide, which is then desaturated to produce ceramide. frontiersin.org N-acetylsphingosine is a specific type of ceramide where the N-acyl chain is an acetyl group.
The metabolic fate of N-acetylsphingosine is varied. As discussed, it can be glucosylated to form glucosylceramide, deacylated by ceramidases to yield sphingosine and acetate, or esterified at the C-1 hydroxyl group. nih.govresearchgate.netnih.gov The sphingosine generated from the breakdown of N-acetylsphingosine can re-enter metabolic pathways. It can be re-acylated by ceramide synthases with different fatty acyl-CoAs to generate a diverse pool of ceramides with varying acyl chain lengths. frontiersin.org This is part of the "salvage pathway" or sphingolipid recycling pathway, which is estimated to contribute significantly to sphingolipid biosynthesis. researchgate.net Alternatively, sphingosine can be phosphorylated by sphingosine kinases to produce sphingosine-1-phosphate (S1P), a potent signaling molecule with roles in cell survival, proliferation, and migration. mdpi.com
Cellular and Molecular Mechanisms Regulated by N Acetylsphingosine
Regulation of Cellular Apoptosis and Programmed Cell Death
N-acetylsphingosine is a potent inducer of apoptosis, or programmed cell death, in various cell types. sigmaaldrich.comnih.gov This pro-apoptotic role is a cornerstone of its biological activity and has been observed across numerous studies. nih.gov The initiation of apoptosis by N-acetylsphingosine is a complex process involving multiple cellular compartments and signaling pathways, ultimately leading to controlled cell dismantling. The apoptotic response can be influenced by the intracellular concentration of the compound. nih.gov For instance, in human CHP-100 neuroepithelioma cells, the cytotoxic and apoptotic effects of N-acetylsphingosine were found to be dependent on its intracellular accumulation. nih.gov
A key mechanism through which N-acetylsphingosine induces apoptosis is by targeting mitochondria. Increased levels of intracellular ceramides (B1148491) are known to impair mitochondrial function by interfering with the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS), which are essential for cellular energy production. frontiersin.org Studies have shown that treatment with N-acetylsphingosine leads to a rise in mitochondrial peroxide production in cell lines such as U937 monocytes and Jurkat T-cells. nih.gov This increase in reactive oxygen species (ROS) contributes to oxidative stress, a condition that can trigger apoptotic pathways. frontiersin.orgnih.gov Furthermore, N-acetylsphingosine, in combination with other agents like sorafenib (B1663141), has been shown to cause significant mitochondrial depolarization in hepatocellular carcinoma cells, a critical event in the intrinsic apoptotic pathway. ebi.ac.uk This dysfunction is characterized by a loss of the mitochondrial membrane potential, which precedes the release of pro-apoptotic factors into the cytoplasm. ebi.ac.uknih.gov
N-acetylsphingosine functions as a signaling molecule by directly activating a specific class of enzymes known as ceramide-activated protein phosphatases (CAPPs). sigmaaldrich.comnih.gov These are cytosolic serine/threonine protein phosphatases that are stimulated in a dose-dependent manner by N-acetylsphingosine and other ceramides, with activation observed at concentrations as low as 0.1 μM. nih.gov This activation defines a novel intracellular signaling pathway with significant roles in regulating cell proliferation and differentiation. nih.gov The activity of these phosphatases can be inhibited by okadaic acid, confirming their identity as members of the protein phosphatase family, likely type 2A (PP2A). nih.govnih.gov This activation has been linked to downstream effects, such as the stimulation of phosphatidylglycerolphosphate synthase activity in cardiac cells, a process that is attenuated by phosphatase inhibitors. nih.govportlandpress.com
The execution of apoptosis by N-acetylsphingosine involves two critical families of proteins: caspases and the Bcl-2 family. N-acetylsphingosine and its structural analogues have been demonstrated to induce apoptosis through the activation of caspases, a family of cysteine proteases that execute the final stages of cell death. researchgate.net Studies have shown that N-acetylsphingosine treatment leads to the activation of initiator caspases like caspase-8 and caspase-9, as well as effector caspases such as caspase-3. ebi.ac.ukiaea.orgkns.org For example, in human T-cell lymphoma Jurkat cells and breast cancer MDA-MB-231 cells, N-acetylsphingosine treatment resulted in increased activity of both caspase-3 and caspase-8. kns.org Similarly, in human neurotumor cells, apoptosis induced by this compound was suppressed by a caspase-9 inhibitor. nih.gov
The Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members, are key regulators of the mitochondrial apoptotic pathway. Ceramide has been shown to alter the expression of these proteins, shifting the balance towards cell death. nih.gov It can decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax. ebi.ac.uknih.gov This shift in the Bax/Bcl-2 ratio promotes mitochondrial permeabilization and the release of cytochrome c, which in turn activates the caspase cascade. ebi.ac.uk
The ability of N-acetylsphingosine to induce apoptosis is particularly relevant in the context of cancer. It has been shown to exert cytotoxic and apoptotic effects on a variety of human cancer cell lines, earning ceramide the moniker of a "tumor suppressor lipid". nih.govnih.govkns.org Research has demonstrated its efficacy in inducing apoptosis in neuroepithelioma cells, T-cell lymphoma, and breast cancer cells. nih.govkns.org In human hepatocarcinoma cells, N-acetylsphingosine treatment, particularly in combination with the multikinase inhibitor sorafenib, synergistically enhances caspase-dependent apoptosis. ebi.ac.uk An analogue, N-acetylphytosphingosine (NAPS), has also been shown to induce apoptosis effectively in lung carcinoma cells and increase their sensitivity to radiation. kns.orgresearchgate.net Beyond apoptosis, N-acetylsphingosine is also a known modulator of cellular differentiation, another process often dysregulated in cancer. nih.govnih.gov
Table 1: Effects of N-Acetylsphingosine on Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Reference(s) |
|---|---|---|---|
| CHP-100 | Neuroepithelioma | Apoptosis, Cytotoxicity | nih.gov |
| Jurkat | T-cell Lymphoma | Apoptosis, Caspase-3/8 Activation | iaea.orgkns.org |
| MDA-MB-231 | Breast Cancer | Apoptosis, Caspase-3/8 Activation | iaea.orgkns.org |
| Bel7402 | Hepatocellular Carcinoma | Apoptosis, Cell Cycle Arrest | ebi.ac.uknih.gov |
| NCI-H460 | Lung Carcinoma | Enhanced Radiosensitivity (via NAPS) | researchgate.net |
Impact on Cell Proliferation, Growth Arrest, and Differentiation
In addition to inducing apoptosis, N-acetylsphingosine plays a significant role in inhibiting cell proliferation and promoting growth arrest and differentiation. nih.govnih.gov These effects are intrinsically linked to its function as a second messenger in cell signaling. nih.gov In human hepatocarcinoma Bel7402 cells, N-acetylsphingosine was found to inhibit growth by inducing cell cycle arrest. nih.gov This arrest was associated with specific molecular changes, including an increase in the expression of the p21 protein (a cyclin-dependent kinase inhibitor) and a decrease in the expression of cyclin D1 and c-myc. nih.gov Similarly, studies on U937 monocytes have shown that synthetic ceramides can induce growth arrest, which is associated with alterations in the cellular redox state, specifically a transient loss of glutathione. nih.gov This demonstrates that N-acetylsphingosine can halt the progression of the cell cycle, preventing uncontrolled proliferation, a hallmark of cancer. nih.gov
Intracellular Signal Transduction Pathways
N-acetylsphingosine exerts its diverse cellular effects by modulating several key intracellular signal transduction pathways. axonmedchem.com The generation of ceramide itself is part of a signaling pathway known as the sphingomyelin (B164518) cycle, where extracellular stimuli lead to the hydrolysis of sphingomyelin in the cell membrane. nih.govkegg.jp
One of the most well-defined pathways initiated by N-acetylsphingosine is the Ceramide-Activated Protein Phosphatase (CAPP) pathway . As detailed previously, N-acetylsphingosine directly activates protein phosphatases (like PP2A), which then dephosphorylate and modulate the activity of downstream target proteins. nih.govnih.govnih.gov
N-acetylsphingosine also influences major signaling networks that control cell survival and proliferation. Studies have shown its involvement in the PI3K/Akt/mTOR and Erk signaling pathways . In hepatocellular carcinoma cells, the combination of N-acetylsphingosine and sorafenib was found to inhibit cell growth by suppressing these pro-survival pathways. ebi.ac.uk In human neuroblastoma cells, ceramide was shown to decrease cell viability through the inhibition of the PI3-K/Akt pathway. nih.gov The Extracellular signal-Regulated Kinase (ERK) pathway has also been implicated in the cell cycle arrest induced by N-acetylsphingosine in liver cancer cells. nih.gov The balance between pro-death signals from ceramide and pro-survival signals from its metabolic product, sphingosine-1-phosphate (S1P), is often described as the "sphingolipid rheostat," which acts as a critical determinant of cell fate. nih.govkegg.jp
Table 2: Key Proteins and Pathways Modulated by N-Acetylsphingosine
| Protein/Pathway | Modulation by N-Acetylsphingosine | Cellular Outcome | Reference(s) |
|---|---|---|---|
| Protein Phosphatase 2A (PP2A) | Activation | Signal Transduction | nih.govnih.gov |
| Caspase-3, -8, -9 | Activation | Apoptosis | nih.govebi.ac.ukiaea.orgkns.org |
| Bcl-2 | Downregulation | Apoptosis | ebi.ac.uknih.gov |
| Bax | Upregulation / Translocation | Apoptosis | ebi.ac.uknih.govnih.gov |
| p21 | Upregulation | Cell Cycle Arrest | nih.gov |
| Cyclin D1 | Downregulation | Cell Cycle Arrest | nih.gov |
| PI3K/Akt Pathway | Inhibition | Apoptosis, Growth Inhibition | ebi.ac.uknih.gov |
| ERK Pathway | Inhibition / Modulation | Growth Inhibition, Cell Cycle Arrest | ebi.ac.uknih.gov |
Interactions with Protein Kinase C (PKC) Family Members
N-acetylsphingosine (C2-ceramide), a cell-permeable analog of endogenous ceramide, has been shown to interact with and modulate the activity of several members of the Protein Kinase C (PKC) family. These interactions are often isoform-specific and can lead to diverse cellular outcomes.
Research has demonstrated that this compound can induce the translocation of specific PKC isoforms to different subcellular compartments, a key step in their activation and function. For instance, in human embryonic kidney (HEK) cells, this compound triggers the redistribution of PKCα from the cytosol to the Golgi compartment. This translocation is mediated through an interaction with the C2 domain of PKCα, which is a Ca2+-dependent lipid-binding domain. nih.gov
Furthermore, the atypical PKC isoform, PKCζ, has been identified as a direct target of ceramide. Studies in vascular smooth muscle cells have shown that C6-ceramide, another cell-permeable ceramide analog, induces PKCζ activity. nih.gov This activation leads to a selective increase in the association between PKCζ and Akt (also known as protein kinase B), ultimately resulting in the inhibition of Akt's pro-survival signaling. nih.gov The overexpression of a dominant-negative mutant of PKCζ was found to abrogate the inhibitory effect of ceramide on cell proliferation, highlighting the crucial role of this specific PKC isoform in mediating ceramide's effects. nih.gov In contrast, N-acetylsphingosine has been shown to have minimal inhibitory effects on PKC activity in some contexts compared to sphingosine (B13886). nih.gov
The table below summarizes key findings on the interaction between N-acetylsphingosine and PKC family members.
| Cell Type | PKC Isoform | Effect of N-Acetylsphingosine (or analog) | Downstream Consequence |
| Human Embryonic Kidney (HEK) Cells | PKCα | Induces translocation to the Golgi compartment via the C2 domain. nih.gov | Modulation of Golgi-associated signaling pathways. |
| Vascular Smooth Muscle Cells (A7r5) | PKCζ | Induces activity and association with Akt. nih.gov | Inhibition of Akt phosphorylation and cell growth arrest. nih.gov |
| Molt-4 Cells | PKCα, PKCβII | Inhibition of PKCα activity. nih.gov | Inhibition of retinoblastoma gene product (Rb) phosphorylation. nih.gov |
Involvement of Ceramide-Activated Protein Kinase (CAPK)
N-acetylsphingosine has been implicated in the activation of Ceramide-Activated Protein Kinase (CAPK), a kinase that is stimulated in response to cellular stress and the generation of ceramide. nih.gov In some cellular contexts, this activity is attributed to a ceramide-activated protein phosphatase (CAPP). nih.govresearchgate.net
In PC12 cells, a model for neuronal cells, this compound was shown to inhibit the nerve growth factor (NGF)-activated PI3K-PKB/Akt1 survival pathway. nih.govresearchgate.net This inhibition was not due to a direct effect on PI3K or PDK1 activity but was instead a result of the enhanced dephosphorylation of Akt1 at key residues (T308 and S473). nih.govresearchgate.net This dephosphorylation was mediated by a cation-independent phosphatase activity consistent with that of CAPP. nih.govresearchgate.net The activation of CAPP by this compound effectively down-regulates the pro-survival Akt pathway, contributing to the induction of apoptosis in these cells. nih.govresearchgate.net
Research in Saccharomyces cerevisiae has also demonstrated the existence of a ceramide-mediated pathway involving a ceramide-activated serine/threonine phosphatase, further supporting the conserved nature of this signaling module. nih.gov The structural requirements for the activation of this phosphatase were highly specific to the ceramide molecule, as the inactive analog C2-dihydroceramide was ineffective. nih.gov
The following table details research findings concerning the involvement of CAPK/CAPP in N-acetylsphingosine signaling.
| Cell/Organism Model | Key Finding | Methodological Approach |
| PC12 Cells | This compound activates CAPP, leading to dephosphorylation and inactivation of Akt1. nih.govresearchgate.net | In vitro phosphatase assays, analysis of Akt phosphorylation status. nih.govresearchgate.net |
| Saccharomyces cerevisiae | This compound inhibits proliferation via a stereospecific activation of a ceramide-activated protein phosphatase. nih.gov | Growth inhibition assays, in vitro phosphatase activity measurements. nih.gov |
Modulation of Stress-Activated Protein Kinase/c-JUN N-terminal Kinase (SAPK/JNK)
N-acetylsphingosine is a potent activator of the Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK) signaling cascade, a pathway critically involved in cellular responses to stress, inflammation, and apoptosis. mdpi.comresearchgate.netresearchgate.netnih.govharvard.edu
In various cell types, including HL-60 human promyelocytic cells, treatment with this compound leads to a rapid and sustained activation of JNK/SAPK activity. nih.gov This activation is comparable to that induced by tumor necrosis factor-alpha (TNF-α), a known activator of this pathway. nih.gov The kinetics of JNK/SAPK activation by this compound are dose-dependent, with increased activity observed at concentrations of 1 µM and higher. nih.gov Importantly, the structural analog DL-erythro-dihydro-C2-ceramide, which lacks the trans-unsaturated bond in the sphingosine backbone, is significantly less effective at activating JNK/SAPK, demonstrating the specificity of this interaction. nih.gov
Further studies in Jurkat T cells have shown that this compound induces the phosphorylation of both p38 MAPK and JNK. nih.gov This activation is part of a larger signaling cascade that can lead to apoptosis. nih.gov In primary cultured cortical neurons, this compound also induces the phosphorylation and activation of JNK, which occurs hours before the morphological signs of apoptosis become apparent. nih.govnih.gov This activation involves the translocation of phosphorylated JNK from the neurites to the nucleus. nih.gov
The table below presents a summary of research findings on the modulation of the SAPK/JNK pathway by N-acetylsphingosine.
| Cell Type | Effect of N-Acetylsphingosine | Key Downstream Event |
| HL-60 Promyelocytic Cells | Stimulates JNK/SAPK activity. nih.gov | Induction of c-jun mRNA. nih.gov |
| Jurkat T Cells | Induces phosphorylation of JNK and p38 MAPK. nih.gov | Leads to apoptosis. nih.gov |
| Primary Cortical Neurons | Induces JNK phosphorylation and nuclear translocation. nih.govnih.gov | Phosphorylation of c-Jun and subsequent apoptosis. nih.gov |
| Catecholaminergic Cell Line | Early decrease in ERK phosphorylation followed by activation of JNK. nih.govmdpi.com | Neuronal death. nih.govmdpi.com |
Immunomodulatory Functions of N-Acetylsphingosine
Modulation of Neuroinflammation
N-acetylsphingosine has demonstrated significant immunomodulatory functions, particularly in the context of neuroinflammation, a key process in many neurodegenerative diseases. nih.govnih.govnih.gov It exerts these effects through its interactions with glial cells, primarily microglia and astrocytes. researchgate.netnih.gov
In lipopolysaccharide (LPS)-stimulated microglial cells, this compound has been shown to exert anti-inflammatory effects. nih.gov It inhibits the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and various pro-inflammatory cytokines. nih.govnih.gov This anti-inflammatory action is mediated through the inhibition of several signaling pathways, including reactive oxygen species (ROS) production, MAPKs, PI3K/Akt, and Jak/STAT pathways. nih.gov Furthermore, this compound can interfere with Toll-like receptor 4 (TLR4) signaling by disrupting the interaction between LPS and TLR4. nih.gov
In the context of Alzheimer's disease models, N-acetylsphingosine plays a role in the resolution of neuroinflammation. nih.gov Its administration has been shown to increase the production of specialized pro-resolving mediators (SPMs) in microglia, which in turn helps to resolve the inflammatory state. nih.gov Lactosylceramide, a downstream metabolite, can induce neuroinflammation by activating astrocytes. nih.gov
The table below summarizes the key findings regarding the modulation of neuroinflammation by N-acetylsphingosine.
| Cell Type/Model | Effect of N-Acetylsphingosine | Mechanism of Action |
| LPS-stimulated BV2 microglial cells and rat primary microglia | Inhibition of iNOS and pro-inflammatory cytokine production. nih.govnih.gov | Inhibition of ROS, MAPKs, PI3K/Akt, Jak/STAT pathways; interference with LPS-TLR4 interaction. nih.gov |
| Mouse model of Alzheimer's disease | Resolution of neuroinflammation. nih.gov | Increased production of specialized pro-resolving mediators (SPMs) in microglia. nih.gov |
| Astrocytes | Lactosylceramide (downstream metabolite) can induce neuroinflammation. nih.gov | Activation of phospholipase A2 and RAS/ERK1/2 pathways. nih.gov |
Direct Regulation of Microglial Phagocytic Activity
N-acetylsphingosine directly influences the phagocytic activity of microglia, the resident immune cells of the central nervous system. nih.gov This function is particularly relevant in neurodegenerative diseases like Alzheimer's disease, where the clearance of protein aggregates such as amyloid-beta (Aβ) is crucial.
In a mouse model of Alzheimer's disease, treatment with N-acetylsphingosine was found to enhance the phagocytic ability of microglia. nih.gov This enhanced phagocytosis is linked to an increase in the expression of genes associated with phagocytosis, such as those involved in lysosome and phagosome function. nih.gov The upregulation of these genes leads to more efficient clearance of Aβ plaques, thereby ameliorating the pathology of the disease. nih.gov The mechanism involves N-acetylsphingosine-triggered specialized pro-resolving mediators (SPMs) that activate an anti-inflammatory and pro-phagocytic phenotype in microglia. nih.gov
Conversely, some studies have indicated that at certain concentrations, this compound can inhibit phagocytosis in other cell types, such as human polymorphonuclear leukocytes. However, in the context of neuroinflammation and neurodegeneration, the prevailing evidence points towards a pro-phagocytic role for N-acetylsphingosine in microglia. nih.gov
The table below outlines the research findings on the direct regulation of microglial phagocytic activity by N-acetylsphingosine.
| Cell Type/Model | Effect of N-Acetylsphingosine | Key Outcome |
| Microglia in a mouse model of Alzheimer's disease | Increased phagocytic activity. nih.gov | Enhanced clearance of amyloid-beta plaques and resolution of neuroinflammation. nih.gov |
| Human Polymorphonuclear Leukocytes | Inhibition of IgG-dependent phagocytosis. | Reduced clearance of opsonized particles. |
Acetylation of Cyclooxygenase-2 (COX2) and Biosynthesis of Specialized Pro-resolving Lipid Mediators (SPMs)
N-acetylsphingosine (this compound) has been shown to influence the expression of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Research indicates that ceramide can enhance the expression of COX-2 and promote vascular smooth muscle constriction through a pathway involving endoplasmic reticulum (ER) stress. nih.gov In studies using rat endothelium-denuded vascular rings, pretreatment with this compound led to a time- and dose-dependent promotion of vasoconstriction. This effect was linked to increased transcriptional and translational expression of COX-2. nih.gov
The role of COX-2 is complex and its functional outcome can be altered by post-translational modifications, such as acetylation. The acetylation of COX-2, notably by agents like aspirin, shifts its enzymatic activity from producing pro-inflammatory prostaglandins (B1171923) to synthesizing the precursors of Specialized Pro-resolving Lipid Mediators (SPMs). nih.gov These SPMs, such as resolvins, are actively involved in the resolution of inflammation. nih.gov Computational studies have shown that aspirin-induced acetylation of COX-2 lowers the energy barrier for the formation of 18-hydroperoxy-eicosapentaenoic acid (18-HpEPE), a precursor for E-series resolvins, thereby favoring their synthesis. nih.gov While N-acetylsphingosine is known to increase COX-2 expression, nih.gov direct evidence linking N-acetylsphingosine to the specific acetylation of COX-2 for the purpose of SPM biosynthesis is not established in the available literature.
Attenuation of Pro-inflammatory Cytokine Gene Expression
N-acetylsphingosine has demonstrated the ability to modulate the expression of genes involved in inflammation, particularly those of matrix metalloproteinases (MMPs). In human astroglioma cells, this compound was found to inhibit the expression of MMP-1, MMP-3, and MMP-9 induced by phorbol (B1677699) myristate acetate (B1210297) (PMA). ebi.ac.uk This inhibitory action extends to the protein secretion and enzymatic activities of these MMPs. ebi.ac.uk The underlying mechanism for this attenuation involves the inhibition of mitogen-activated protein kinase (MAPK) phosphorylation and the suppression of nuclear factor (NF)-κB and activator protein (AP)-1 DNA binding activities. ebi.ac.uk
Related sphingolipids, such as phytosphingosine (B30862) (PHS), have also been shown to exert anti-inflammatory effects by suppressing the gene expression of inducible nitric oxide synthase (iNOS) and COX-2, and reducing the production of pro-inflammatory cytokines including IL-6, IL-10, and TNF-α by targeting NF-κB and MAPK signaling pathways. nih.govcellmolbiol.org
| Effect of this compound on Pro-inflammatory Gene Expression in Astroglioma Cells | Mechanism of Action |
| Inhibition of MMP-1, MMP-3, and MMP-9 gene expression | Inhibition of MAPK phosphorylation |
| Inhibition of MMP-1, MMP-3, and MMP-9 protein secretion | Inhibition of NF-κB DNA binding activity |
| Inhibition of MMP-1, MMP-3, and MMP-9 enzymatic activity | Inhibition of AP-1 DNA binding activity |
| Data derived from studies on U87MG and U373MG human astroglioma cells. ebi.ac.uk |
Limiting Peripheral Immune Cell Infiltration in the Central Nervous System
Information regarding the specific role of N-acetylsphingosine in limiting the infiltration of peripheral immune cells into the central nervous system could not be established from the available research. The infiltration of leukocytes into the CNS is a complex process tightly regulated at the blood-brain barrier and is a hallmark of various neuroinflammatory diseases. nih.govnih.gov While numerous factors and cell types are known to mediate this process, a direct role for N-acetylsphingosine has not been detailed in the reviewed sources.
Inhibition of Phagocytosis in Polymorphonuclear Leukocytes (PMNs)
N-acetylsphingosine has a documented inhibitory effect on the phagocytic function of polymorphonuclear leukocytes (PMNs), which are critical first responders of the innate immune system. Studies have shown that ceramide can inhibit IgG-dependent phagocytosis in human PMNs. researchgate.net The introduction of cell-permeable N-acetylsphingosine (this compound) to PMNs significantly inhibits their ability to engulf IgG-opsonized particles. researchgate.net This inhibitory effect is concentration-dependent. A related sphingoid base, sphingosine, has been shown to block PMN phagocytosis by inhibiting the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1 and ERK2 phosphorylation. nih.gov This suggests that sphingolipids can act as endogenous regulators to downregulate the phagocytic process. nih.gov
| Parameter | Observation |
| Cell Type | Human Polymorphonuclear Leukocytes (PMNs) |
| Process | IgG-dependent phagocytosis |
| Inhibitor | N-acetylsphingosine (this compound) |
| Effect | Significant inhibition of phagocytosis |
| Data based on research on human neutrophils. researchgate.net |
Regulation of Membrane Lipid Composition and Dynamics
The lipid composition of cellular membranes is a critical determinant of their physical properties and the function of embedded proteins. nih.govnih.gov N-acetylsphingosine, as a bioactive sphingolipid, can be incorporated into membranes and influence their characteristics. The interactions between membrane proteins and the surrounding lipid environment, including sphingolipids, play a crucial role in defining the protein's conformation, stability, and activity. nih.govnih.gov
Stimulation of Phosphatidylglycerol and Cardiolipin (B10847521) Biosynthesis
A significant regulatory role of N-acetylsphingosine has been identified in the biosynthesis of specific mitochondrial phospholipids. In H9c2 cardiac cells, N-acetylsphingosine stimulates the incorporation of glycerol (B35011) into both phosphatidylglycerol and cardiolipin. nih.govnih.gov Cardiolipin is a crucial phospholipid of the inner mitochondrial membrane, essential for mitochondrial structure and function.
The primary mechanism for this stimulation is the increased activity of phosphatidylglycerolphosphate (PGP) synthase, the enzyme that catalyzes the committed step in the biosynthesis of both phosphatidylglycerol and cardiolipin. nih.govnih.gov The stimulatory effect of N-acetylsphingosine on PGP synthase activity and subsequent phospholipid biosynthesis can be attenuated by protein phosphatase inhibitors like okadaic acid, indicating the involvement of a ceramide-activated protein phosphatase in the signaling cascade. nih.govnih.gov This targeted increase in phosphatidylglycerol and cardiolipin synthesis suggests a mechanism by which cells can modulate mitochondrial lipid composition in response to ceramide signaling. nih.govnih.gov
| Parameter | Effect of N-acetylsphingosine | Cell Model |
| Phosphatidylglycerol Biosynthesis | Stimulated | H9c2 Cardiac Cells |
| Cardiolipin Biosynthesis | Stimulated | H9c2 Cardiac Cells |
| Phosphatidylglycerolphosphate Synthase Activity | Increased | H9c2 Cardiac Cells |
| Data derived from studies on H9c2 cells. nih.govnih.gov |
N Acetylsphingosine in Health and Disease Pathophysiology
Neurodegenerative Disorders and N-Acetylsphingosine Dynamics
The intricate balance of sphingolipid metabolism is crucial for neuronal health and function. Dysregulation of this metabolic network, including alterations in the levels and signaling of N-acetylsphingosine, has been implicated in the pathogenesis of a range of neurodegenerative diseases.
Alzheimer's Disease (AD) Pathogenesis
Alzheimer's disease, the most common form of dementia, is characterized by the extracellular deposition of amyloid-β (Aβ) plaques and intracellular neurofibrillary tangles. Emerging evidence highlights the significant role of N-acetylsphingosine in the complex pathophysiology of AD.
Research indicates that N-acetylsphingosine can influence the aggregation of amyloid-β. frontiersin.orgnih.govsemanticscholar.org Studies have shown that sphingosine (B13886), the precursor of N-acetylsphingosine, can interact with Aβ and metal ions, affecting the aggregation process. frontiersin.orgnih.govsemanticscholar.org While sphingosine itself can aggravate Aβ toxicity, N-acetylsphingosine appears to have a different effect, potentially neutralizing this exacerbated cytotoxicity. frontiersin.orgnih.govsemanticscholar.org
Furthermore, N-acetylsphingosine plays a crucial role in modulating the function of microglia, the resident immune cells of the brain. In a mouse model of Alzheimer's disease, a reduction in N-acetylsphingosine generation was observed in microglia. mdpi.com This reduction leads to decreased production of specialized pro-resolving mediators (SPMs), which are critical for resolving neuroinflammation and promoting the phagocytic clearance of Aβ by microglia. mdpi.com Treatment with N-acetylsphingosine in these models was shown to increase the production of SPMs, enhance microglial phagocytosis of Aβ, and ultimately ameliorate AD pathology. mdpi.com
Studies in animal models of Alzheimer's disease have demonstrated altered levels of N-acetylsphingosine in both neurons and microglia. mdpi.com The presence of amyloid-β has been shown to decrease the generation of N-acetylsphingosine in these cells. mdpi.com In neurons, this reduction is linked to decreased activity of the enzyme sphingosine kinase 1 (SphK1), while in microglia, it is attributed to a deficiency in acetyl-CoA. mdpi.com Notably, the levels of N-acetylsphingosine and its downstream signaling molecules are generally higher in microglia than in neurons, suggesting a particularly vital role for this sphingolipid in microglial function within the context of AD. mdpi.com
While direct quantification of N-acetylsphingosine in human AD brain tissue is not extensively documented in the provided search results, the broader class of ceramides (B1148491), to which N-acetylsphingosine belongs, has been studied. Some studies have reported increased ceramide levels in the brains of individuals with Alzheimer's disease. nih.gov However, other research suggests that ceramide levels may not be significantly altered in the hippocampus and temporal gray matter during AD pathogenesis. dntb.gov.ua
Table 1: Alterations in Sphingolipid Metabolism in Alzheimer's Disease
| Sphingolipid Class | Change in AD | Brain Region/Fluid | Significance |
| Ceramides | Increased | Cerebrospinal Fluid, Frontal Cortex | Associated with AD pathology and inflammation. nih.gov |
| Sphingomyelins | Inconsistent Changes | Brain Tissue, Cerebrospinal Fluid | Associations with AD diagnosis are not consistently significant, but levels are linked to neurodegeneration and neuroinflammation markers. nih.gov |
| N-acetylsphingosine (inferred from animal models) | Decreased | Microglia, Neurons | Leads to reduced Aβ phagocytosis and increased neuroinflammation. mdpi.com |
In animal models of Alzheimer's disease, treatment with N-acetylsphingosine has been shown to lead to behavioral improvements and enhanced memory. mdpi.com This cognitive improvement is linked to the resolution of neuroinflammation and the increased microglial phagocytosis of amyloid-β plaques. mdpi.com While direct evidence from human studies specifically correlating N-acetylsphingosine levels with cognitive impairment is limited in the provided search results, broader studies on sphingolipids have shown associations. For instance, higher plasma ratios of sphingomyelin (B164518) to ceramide have been associated with slower cognitive decline in AD patients. johnshopkins.edunih.gov Conversely, higher levels of certain ceramides have been linked to an increased risk of dementia and faster cognitive decline. mdpi.comresearchgate.netmdpi.com
Table 2: Association of Sphingolipids with Cognitive Decline in Dementia
| Sphingolipid Measure | Association with Cognitive Decline | Population Studied | Key Finding |
| Higher Plasma SM/Ceramide Ratio | Slower Decline | Alzheimer's Disease Patients | Dose-dependent prediction of slower clinical progression. johnshopkins.edunih.gov |
| Higher Plasma Ceramide (C16:0) Levels | Faster Decline & Increased Dementia Risk | Older Adults | Associated with higher risk of incident dementia. mdpi.comresearchgate.netmdpi.com |
| N-acetylsphingosine Treatment (in animal models) | Improved Cognition | Alzheimer's Disease Mouse Model | Ameliorated memory deficits. mdpi.com |
Parkinson's Disease (PD) and Sphingolipid Metabolism Dysregulation
Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Growing evidence points to a significant dysregulation of sphingolipid metabolism in the pathophysiology of PD. nih.govmdpi.comnih.govnih.govresearchgate.net While specific data on N-acetylsphingosine levels in PD is not detailed in the search results, studies have identified alterations in related sphingolipids and the enzymes that regulate their metabolism.
Transcriptomic analyses have identified several sphingolipid metabolism-related genes that are differentially expressed in individuals with PD. nih.govmdpi.com Furthermore, lipidomic studies of postmortem PD brain tissue have revealed an imbalance in ceramide and sphingomyelin levels. nih.gov Mutations in the GBA gene, which encodes the lysosomal enzyme glucocerebrosidase responsible for metabolizing glucosylceramide to ceramide, are a major genetic risk factor for PD. nih.gov This genetic link underscores the importance of proper sphingolipid processing in preventing the pathogenic cascades that lead to Parkinson's disease.
Table 3: Dysregulation of Sphingolipid Metabolism in Parkinson's Disease
| Finding | Observation | Implication in PD Pathogenesis |
| Altered Gene Expression | Differential expression of sphingolipid metabolism-related genes. nih.govmdpi.com | Suggests a fundamental disruption in the regulation of sphingolipid homeostasis. |
| Ceramide/Sphingomyelin Imbalance | Altered levels of ceramides and sphingomyelins in brain tissue. nih.gov | May contribute to neuronal apoptosis and α-synuclein aggregation. |
| GBA Gene Mutations | A significant genetic risk factor for PD. nih.gov | Leads to the accumulation of glucosylceramide and dysregulation of ceramide levels. |
Role in Huntington's Disease and Other Neurodegenerative Conditions
Huntington's disease is an inherited neurodegenerative disorder caused by a mutation in the huntingtin gene. Similar to other neurodegenerative conditions, there is evidence of disturbed sphingolipid metabolism in HD. nih.govmdpi.comresearchgate.net Studies on post-mortem brain tissue from HD patients have revealed distinct changes in the sphingolipid profiles of the caudate, putamen, and cerebellum. researchgate.net Specifically, a shift favoring long-chain ceramides and sphingomyelins over very-long-chain species has been observed in the caudate of Huntington's patients. researchgate.net
Dysregulation of N-acylsphingosine amidohydrolase 2 (ASAH2), a key enzyme in ceramide metabolism, has also been implicated in Huntington's disease, contributing to disrupted lipid signaling. nih.gov
Beyond Huntington's, alterations in sphingolipid metabolism are also noted in other neurodegenerative conditions:
Amyotrophic Lateral Sclerosis (ALS): Studies have reported abnormalities in sphingolipid metabolism in the spinal cord of ALS patients, including increased levels of sphingomyelin and ceramides. dntb.gov.uanih.gov
Multiple Sclerosis (MS): In multiple sclerosis, an autoimmune demyelinating disease, there is evidence of aberrant sphingolipid metabolism. Ceramide levels have been found to be increased in regions surrounding MS plaques. semanticscholar.orgnih.gov
The consistent observation of sphingolipid dysregulation across various neurodegenerative diseases suggests that this metabolic pathway may represent a common underlying mechanism of neurodegeneration and a potential target for therapeutic intervention.
Deoxysphingolipid Accumulation and Neuropathies
Atypical sphingolipids, known as 1-deoxysphingolipids (deoxySLs), are implicated in the pathophysiology of certain neurological disorders. nih.gov These neurotoxic lipids are formed when the enzyme serine palmitoyltransferase uses L-alanine instead of L-serine as a substrate. Pathologically elevated levels of 1-deoxysphingolipids are a hallmark of hereditary sensory and autonomic neuropathy type 1 (HSAN1), a condition characterized by progressive peripheral axonopathy and neurodegeneration. nih.govresearchgate.net The accumulation of these lipids is toxic to various cell types, with neurons being particularly vulnerable. researchgate.net
The neurotoxicity of deoxysphingolipids stems from their unique structure; they lack the C1 hydroxyl group found in canonical sphingolipids. This structural difference prevents their degradation and conversion into more complex sphingolipids, leading to their accumulation and subsequent cellular damage. researchgate.net Research has shown that 1-deoxysphinganine (a precursor in the deoxySL pathway) can cause rapid disruption of the neuronal cytoskeleton. researchgate.net Furthermore, studies have suggested a potential link between increased 1-deoxysphingolipid levels and the peripheral neuropathy experienced by patients undergoing treatment with certain chemotherapeutic agents, such as paclitaxel. nih.gov The accumulation of these lipids can induce damage to mitochondria and trigger inflammatory responses, contributing to the pathology of neuropathies. nih.gov
Oncological Implications of N-Acetylsphingosine
N-acetylsphingosine (C2-ceramide), a short-chain, cell-permeable analog of endogenous ceramides, has garnered significant attention in cancer research due to its role in fundamental cellular processes. Aberrations in the metabolism of bioactive sphingolipids, including ceramides, are linked to multiple stages of cancer progression and the response to therapy. nih.gov The accumulation of specific ceramide species within cells can trigger apoptosis, induce cell cycle arrest, and inhibit cell motility, highlighting their potential as anti-cancer agents. nih.gov
N-acetylsphingosine exhibits significant anti-proliferative and cytotoxic effects across various cancer cell types. As a ceramide analog, it mimics the action of natural ceramides, which are key signaling molecules involved in regulating cell proliferation and apoptosis. kns.org Studies have demonstrated that exogenous treatment with N-acetylsphingosine can induce cytotoxicity in a time- and dose-dependent manner. kns.org For instance, research on human T cell lymphoma and breast cancer cell lines showed that N-acetylsphingosine effectively triggered cell death pathways. kns.org
The mechanism of its anti-proliferative action is often linked to the induction of apoptosis, a form of programmed cell death. kns.org Furthermore, N-acetylsphingosine has been observed to have additive effects when used in combination with conventional chemotherapy drugs like paclitaxel, enhancing the inhibition of tumor cell proliferation. uni.lu This suggests a potential role for N-acetylsphingosine in combination therapies to overcome drug resistance and improve treatment outcomes.
N-acetylsphingosine and other ceramides play a crucial role in the broader context of tumorigenesis by influencing the balance between cell survival and cell death. The metabolism of N-acylsphingosines is critical in this regard. For example, the enzyme N-acylsphingosine amidohydrolase 1 (ASAH1), which breaks down ceramides, has been found to be overexpressed in melanoma, where it promotes tumor growth and metastasis. nih.gov This finding underscores the importance of ceramide levels in controlling cancer progression; higher ceramide levels are generally associated with anti-tumor effects.
By acting as a pro-apoptotic lipid, N-acetylsphingosine can counteract the pro-survival signals that are often dysregulated in cancer cells. nih.gov The accumulation of ceramide, which can be mimicked by the administration of N-acetylsphingosine, is a cellular response to various stresses, including chemotherapy and radiation, leading to the inhibition of cell growth and the induction of apoptosis. nih.govkns.org This modulation of fundamental cellular pathways makes sphingolipid metabolism a key target in cancer research.
The cytotoxic and anti-proliferative effects of N-acetylsphingosine have been documented in a variety of cancer cell lines, demonstrating both broad applicability and cell-type-specific responses.
Leukemia: In human T cell lymphoma Jurkat cells, N-acetylsphingosine has been shown to exert a potent apoptotic effect. kns.org Its analog, N,N-dimethylsphingosine, has also demonstrated significant cytotoxicity against several human leukemia cell lines, including HL-60 and K562, and was effective against multi-drug resistant leukemia cells. nih.gov
Lung Cancer: Research has indicated that N-acetylsphingosine can enhance the anti-proliferative effects of paclitaxel in human lung cancer cells. uni.lu This suggests a synergistic relationship that could be exploited for therapeutic benefit in lung cancer treatment.
Colon Carcinoma: In colorectal cancer, the metabolism of sphingolipids is significantly altered. mdpi.com Ceramides are central bioactive molecules in this context, and their levels are critical in determining cell fate. mdpi.com While direct studies on N-acetylsphingosine in specific colon carcinoma cell lines were not detailed in the provided context, the fundamental role of ceramides in apoptosis suggests its potential as an anti-tumor agent in this cancer type as well. nih.gov
The following table summarizes the observed effects of N-acetylsphingosine and its analogs on various cancer cell lines.
| Cell Line | Cancer Type | Compound | Observed Effects | Reference |
| Jurkat | T-cell Leukemia | N-acetylsphingosine | Cytotoxic, induces apoptosis | kns.org |
| MDA-MB-231 | Breast Cancer | N-acetylsphingosine | Cytotoxic | kns.org |
| Various | Lung Cancer | N-acetylsphingosine | Enhances paclitaxel-induced proliferative inhibition | uni.lu |
| HL-60, K562 | Leukemia | N,N-dimethylsphingosine | Cytotoxic, effective against MDR cells | nih.gov |
Involvement in Metabolic and Lifestyle-Related Diseases
The role of N-acetylsphingosine extends to cellular processes within cardiac muscle cells, as demonstrated by studies using the H9c2 rat myocardial cell line. Research has shown that incubating H9c2 cells with N-acetylsphingosine stimulates the biosynthesis of two important mitochondrial phospholipids: phosphatidylglycerol and cardiolipin (B10847521). nih.gov This effect was found to be more pronounced with N-acetylsphingosine compared to another short-chain ceramide, N-hexanoylsphingosine. nih.gov
The table below details the specific biochemical effects observed in H9c2 cells upon treatment with N-acetylsphingosine.
| Parameter | Effect of N-acetylsphingosine | Potential Implication | Reference |
| Phosphatidylglycerol Biosynthesis | Stimulated | Regulation of mitochondrial lipid metabolism | nih.gov |
| Cardiolipin Biosynthesis | Stimulated | Regulation of mitochondrial lipid metabolism | nih.gov |
| Phosphatidylglycerolphosphate Synthase Activity | Increased | Upregulation of phospholipid synthesis pathway | nih.gov |
| Mitochondrial Phospholipase A2 Activity | Elevated | Increased phospholipid degradation | nih.gov |
Potential Relevance in Myocardial Infarction, Hypertension, Stroke, Diabetes Mellitus Type 2, and Obesity
N-acetylsphingosine and related ceramides are increasingly recognized as critical signaling molecules in the development and progression of several major non-communicable diseases.
Myocardial Infarction: Following a myocardial infarction, the balance of bioactive sphingolipids is significantly altered. Studies in rat models have shown that total ceramide levels are elevated in the plasma and erythrocytes within hours of the event. nih.gov Concurrently, levels of the cardioprotective molecule sphingosine-1-phosphate (S1P) tend to decrease in the plasma. nih.gov N-acetylsphingosine (this compound) itself has been shown to depress cardiac function in animal models. researchgate.net In isolated cardiac cells, N-acetylsphingosine stimulates the activity of phosphatidylglycerolphosphate synthase, an enzyme involved in the biosynthesis of cardiolipin, a key mitochondrial phospholipid. nih.govtheadl.com This suggests that ceramides may regulate the metabolism of cardiac mitochondrial membranes, which could be a compensatory mechanism or part of the pathological process following ischemic injury. nih.gov The ratio of sphingomyelin to acid ceramidase, which can be seen as an indirect measure of ceramide load, has been proposed as a potential predictor for adverse left ventricular remodeling after acute myocardial infarction (AMI). mdpi.com
Hypertension: A growing body of evidence links ceramides to the pathophysiology of hypertension. Both animal studies using spontaneously hypertensive rats (SHR) and research in humans with essential hypertension have found that elevated plasma and vascular ceramide levels are associated with higher blood pressure. plos.orgplos.orgnih.gov The mechanism appears to involve increased vascular tone. plos.org In hypertensive models, the elevation of vascular ceramide leads to vasoconstriction, which is thought to be mediated by an increased release of thromboxane A2 from the endothelium. plos.orgnih.gov This suggests that ceramides contribute to the endothelial dysfunction characteristic of hypertension. plos.org
Stroke: Ceramide metabolism is significantly implicated in the pathophysiology of ischemic stroke. frontiersin.org Following an ischemic event, levels of specific ceramide species are altered in the blood of patients. nih.govviamedica.pl Studies have found that higher levels of certain long-chain ceramides are associated with a greater risk of severe clinical outcomes and poor functional recovery after an acute ischemic stroke. nih.gov These bioactive lipids are involved in critical cellular processes such as apoptosis and inflammation, which are key components of the ischemic cascade that leads to neuronal death. frontiersin.org The accumulation of ceramides has also been linked to the disruption of the blood-brain barrier. frontiersin.org
Diabetes Mellitus Type 2: Ceramides are considered key players in the development of insulin resistance, a hallmark of Type 2 Diabetes (T2D). nih.govnih.gov The ectopic accumulation of lipids, which is common in obesity and T2D, leads to an increase in the de novo synthesis of ceramides in insulin-sensitive tissues like muscle and liver. nih.govmdpi.com These ceramides can impair insulin signaling by inhibiting key components of the pathway, such as the protein kinase Akt (also known as PKB). nih.gov This inhibition disrupts the normal cellular response to insulin, leading to decreased glucose uptake and utilization. mdpi.com Furthermore, ceramides have been shown to be cytotoxic to pancreatic β-cells, the cells responsible for producing insulin, thereby contributing to the progressive β-cell dysfunction seen in T2D. nih.gov
Obesity: Obesity is characterized by the expansion of adipose tissue and the ectopic accumulation of fat, which leads to a state of chronic, low-grade inflammation and metabolic stress. nih.govnih.gov This environment promotes the synthesis and accumulation of ceramides. nih.govmdpi.com Elevated levels of ceramides in obese individuals are strongly linked to the development of associated metabolic disorders, including insulin resistance and non-alcoholic fatty liver disease. mdpi.comnih.gov By interfering with insulin signaling and promoting inflammation, ceramides act as a crucial link between excess lipid storage and the pathological consequences of obesity. nih.gov Research has shown that interventions that reduce ceramide synthesis can ameliorate diet-induced metabolic dysfunction in animal models. nih.gov
| Disease State | Key Findings Related to N-Acetylsphingosine (Ceramides) |
| Myocardial Infarction | Altered levels of ceramides and sphingosine-1-phosphate post-event. nih.gov this compound may depress cardiac function. researchgate.net |
| Hypertension | Elevated plasma and vascular ceramide levels are associated with increased blood pressure. plos.orgplos.org Contributes to increased vascular tone and endothelial dysfunction. plos.orgnih.gov |
| Stroke | Altered ceramide levels in stroke patients. nih.govviamedica.pl High levels of specific ceramides are linked to poor functional outcomes. nih.gov |
| Diabetes Mellitus Type 2 | Ceramides induce insulin resistance by impairing the Akt signaling pathway. nih.gov Contribute to pancreatic β-cell apoptosis. nih.gov |
| Obesity | Ectopic lipid accumulation leads to increased ceramide synthesis. nih.govnih.gov Ceramides link obesity to metabolic dysfunctions like insulin resistance. mdpi.com |
Role in Mitochondrial Dysfunction-Related Pathologies
Mitochondria are central to cellular energy metabolism and are also key regulators of cell death pathways. N-acetylsphingosine and other ceramides have been shown to directly impact mitochondrial function, contributing to cellular damage in various pathological states.
Ceramides can accumulate within mitochondrial membranes, where they exert several detrimental effects. nih.govfrontiersin.org A significant body of evidence demonstrates that ceramides can interfere with the mitochondrial electron transport chain (ETC), leading to impaired bioenergetics and a decrease in ATP production. frontiersin.org This disruption of the ETC also results in the increased production of reactive oxygen species (ROS), a major driver of oxidative stress and cellular damage. nih.gov
Furthermore, ceramides are involved in processes that affect mitochondrial integrity. They can promote the opening of the mitochondrial permeability transition pore (mPTP), which leads to the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, thereby initiating the intrinsic apoptotic pathway. nih.govmdpi.com The presence of ceramide-metabolizing enzymes within mitochondria suggests that there is a partially independent sphingolipid metabolism in this organelle, allowing for the local production and regulation of these bioactive lipids. frontiersin.org This localized metabolism may allow for direct interaction between specific ceramide species and components of the respiratory chain, contributing to mitochondrial dysfunction in diseases such as obesity, insulin resistance, and neurodegenerative disorders. frontiersin.orgnih.gov
| Effect of N-Acetylsphingosine (Ceramides) on Mitochondria | Pathophysiological Consequence |
| Accumulation in mitochondrial membranes nih.govfrontiersin.org | Direct interaction with mitochondrial components. |
| Interference with the Electron Transport Chain (ETC) frontiersin.org | Impaired cellular energy (ATP) production. |
| Increased generation of Reactive Oxygen Species (ROS) nih.gov | Promotion of oxidative stress and cellular damage. |
| Induction of Mitochondrial Permeability Transition Pore (mPTP) opening nih.govmdpi.com | Release of pro-apoptotic factors, triggering cell death. |
Effects on Platelet Aggregation
The role of N-acetylsphingosine in platelet aggregation is complex, with evidence suggesting it can have inhibitory effects. Platelets are crucial for hemostasis and thrombosis, and their activation is a tightly regulated process.
N-acetylsphingosine is classified in some databases as a platelet aggregation inhibitor. nih.gov Experimental studies have shown that cell-permeable ceramides, such as N-acetylsphingosine (this compound), can inhibit superoxide (B77818) release from neutrophils, a process that shares some activation pathways with platelets. nih.gov This inhibition was linked to the prevention of calcium influx, a critical step in the activation of many cell types, including platelets. nih.gov
Advanced Methodologies in N Acetylsphingosine Research
In Vitro Cellular Models and Primary Cell Cultures
In vitro cellular models are fundamental tools for dissecting the specific effects of N-acetylsphingosine on cellular functions in a controlled environment. Researchers utilize a variety of both primary cells and established cell lines to explore its mechanisms of action.
For instance, H9c2 cardiac cells have been instrumental in demonstrating that N-acetylsphingosine can stimulate the activity of phosphatidylglycerolphosphate synthase, a key enzyme in the biosynthesis of cardiolipin (B10847521) and phosphatidylglycerol. nih.gov In the field of immunology, primary splenic T cells isolated from young and old Fischer 344 rats have been used to show that N-acetylsphingosine can suppress T-cell proliferation and interleukin-2 (B1167480) (IL-2) production, with a more pronounced effect in cells from older animals, suggesting a role in age-related immune decline. nih.gov
Cultured Sertoli cells have been used as a model to investigate the role of ceramides (B1148491) in testicular function. nih.gov Studies using N-acetylsphingosine on these cells revealed its ability to modulate key parameters such as lactate (B86563) production and transferrin secretion. nih.gov Furthermore, human neurotumor cell lines, like CHP-100, have been employed to compare the cytotoxic and apoptotic effects of N-acetylsphingosine with other short-chain ceramides, highlighting differences in their intracellular accumulation and metabolic fates. nih.govebi.ac.uk The RAW 264.7 mouse macrophage cell line is another common model, often used as a representative system for illustrating the application of lipidomic analytical methods. nih.govnih.govresearchgate.net
These cellular models, while diverse, share the common advantage of allowing for direct manipulation and observation of cellular responses to N-acetylsphingosine, free from the systemic complexities of a whole organism. ugent.be
Table 1: Examples of In Vitro Models in N-Acetylsphingosine Research
| Cell Model | Organism/Tissue of Origin | Key Research Finding |
|---|---|---|
| H9c2 | Rat Heart | N-acetylsphingosine stimulates phosphatidylglycerolphosphate synthase activity and cardiolipin biosynthesis. nih.gov |
| Primary T Cells | Rat Spleen | Suppresses proliferation and IL-2 production, with greater effects in cells from aged rats. nih.gov |
| Sertoli Cells | Rat Testis | Regulates lactate production and transferrin secretion, interacting with FSH-dependent pathways. nih.gov |
| CHP-100 | Human Neuroepithelioma | Induces apoptosis; its cytotoxic effect is linked to intracellular accumulation rather than metabolic conversion. nih.govebi.ac.uk |
| RAW 264.7 | Mouse Macrophage | Used as a model system for developing and validating quantitative mass spectrometry methods for sphingolipids. nih.govnih.govresearchgate.net |
In Vivo Animal Models for Disease Pathogenesis Studies
To understand the role of sphingolipids like N-acetylsphingosine in the context of a whole organism and its relevance to disease, researchers turn to in vivo animal models. These models are invaluable for studying complex pathological processes such as neuroinflammation and neurodegeneration.
Mouse models are predominantly used in sphingolipid research. For example, in studies of Parkinson's disease (PD), the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is used to investigate changes in the sphingolipid profile in brain regions like the striatum and substantia nigra. nih.gov Mass spectrometry analysis of these tissues has revealed alterations in the levels of various sphingolipids, including ceramides, which are believed to be involved in neuroinflammatory processes and the development of alpha-synucleinopathy. nih.gov
The twitcher mouse serves as an authentic enzymatic model for Krabbe's disease, a demyelinating disorder, allowing for the study of disease pathogenesis. nih.gov Animal studies have also been critical in exploring the role of inflammatory cytokines in demyelinating diseases like multiple sclerosis (MS), where sphingolipid metabolism is implicated. nih.gov These models help to connect molecular changes, such as the generation of ceramides, to the broader pathology of the disease. While not always directly administering N-acetylsphingosine, these models are crucial for understanding the metabolic pathways in which it is an intermediate and how these pathways are altered in disease states.
Table 2: Animal Models Used in Sphingolipid and Disease Research
| Animal Model | Disease Modeled | Key Application in Sphingolipid Research |
|---|---|---|
| MPTP Mouse Model | Parkinson's Disease | Measuring concentrations of ceramides and other sphingolipids in the striatum and substantia nigra to assess their role in pathogenesis. nih.gov |
| Twitcher Mouse | Krabbe's Disease | Studying the pathogenesis of a genetic demyelinating disorder where sphingolipid metabolism is central. nih.gov |
| EAE Rat Model | Multiple Sclerosis | Investigating the role of inflammatory cytokines and sphingolipid signaling in autoimmune demyelination. nih.gov |
Quantitative Lipidomics and Mass Spectrometry-Based Approaches
The field of lipidomics, particularly sphingolipidomics, has been revolutionized by mass spectrometry (MS). These powerful analytical techniques allow for the detailed profiling and quantification of a vast array of sphingolipid species from biological samples.
Liquid chromatography combined with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a cornerstone method. nih.govnih.govlongdom.org This approach offers high sensitivity and specificity for analyzing the complex family of sphingolipids. nih.govlongdom.org Instruments like triple quadrupole (QQQ) and quadrupole-linear ion trap (QTrap) mass spectrometers are used to perform these analyses. nih.govresearchgate.net The QTrap offers advantages such as greater sensitivity and the ability to better identify the ceramide backbone of more complex sphingolipids. nih.gov These methods are applicable to small samples, such as a single petri dish of cultured cells, and can be used to analyze tissues from various organs like the brain, liver, spleen, and lung. nih.govlongdom.org
A key strength of MS-based methods is the precise identification and quantification of specific lipid molecules, including N-acetylsphingosine and its metabolic relatives. mzcloud.org Quantification is typically achieved using a technique called multiple reaction monitoring (MRM), where the mass spectrometer is set to detect specific precursor-to-product ion transitions unique to the analyte of interest. nih.gov
To ensure accuracy and account for variations in sample extraction and ionization efficiency, stable isotope-labeled internal standards are crucial. nih.gov The LIPID MAPS consortium has developed internal standard cocktails that allow for the quantification of numerous sphingolipid classes, including ceramides, dihydroceramides, sphingoid bases, and more complex glycosphingolipids. nih.govresearchgate.net Using these methods, researchers can quantify dozens of individual sphingolipid species across different classes from a single sample, providing a detailed snapshot of the sphingolipidome. nih.gov
The mammalian sphingolipidome is incredibly diverse, containing thousands of distinct molecular species that differ in their long-chain base, N-acyl chain, and head group. nih.gov Interpreting the data generated from a lipidomics experiment requires careful analysis of the complex mass spectra.
Identification of a specific lipid is based on its characteristic mass-to-charge ratio (m/z) and its fragmentation pattern in tandem MS (MS/MS). For example, N-acetylsphingosine (C20H39NO3) can be identified by its precise mass and fragmentation ions. mzcloud.org LC separation is critical for resolving isomers, such as glucosylceramide and galactosylceramide, which have the same mass but different structures and biological functions. nih.govlongdom.org By analyzing the full spectrum of changes, such as the decrease in very-long-chain sphingolipids and the corresponding increase in long-chain species in CerS2 null mice, researchers can gain insights into specific enzyme functions and metabolic pathway regulations. nih.gov This deep analysis helps connect changes in specific lipid species to broader metabolic and pathological states. nih.gov
Biochemical Enzyme Activity Assays (e.g., Phosphatidylglycerolphosphate Synthase Activity)
Biochemical assays that measure the activity of specific enzymes are vital for understanding how N-acetylsphingosine exerts its signaling effects. These assays directly test the influence of N-acetylsphingosine on enzymatic reactions within specific metabolic pathways.
A prime example is the assay for phosphatidylglycerolphosphate (PGP) synthase activity. Studies have shown that incubating H9c2 cardiac cells with N-acetylsphingosine leads to a direct increase in the activity of PGP synthase, which is the committed step in the biosynthesis of phosphatidylglycerol and cardiolipin. nih.gov This effect can be attenuated by protein phosphatase inhibitors like okadaic acid, indicating the involvement of a ceramide-activated protein phosphatase in the signaling cascade. nih.gov
Another study identified a novel transacylase enzyme that specifically catalyzes the esterification of N-acetylsphingosine at the carbon-1 position. nih.gov This enzyme, found in Madin-Darby canine kidney cells and mouse tissue homogenates, was characterized by determining its pH optimum and its Michaelis constant (Km) for N-acetylsphingosine, which was found to be 9.4 µM. nih.gov Fluorescence-based assays are also increasingly used for their high sensitivity and suitability for high-throughput screening of enzyme activity and inhibition. mdpi.com These enzymatic assays provide direct mechanistic links between the presence of N-acetylsphingosine and alterations in specific metabolic pathways.
Isotopic Tracing and Metabolic Flux Analysis (e.g., [1,3-3H]glycerol, [14C]glycerol 3-phosphate)
Isotopic tracing provides a dynamic view of metabolic pathways, allowing researchers to follow the journey of specific atoms through a series of biochemical reactions. This method is exceptionally powerful for elucidating the metabolic fate of precursors and the impact of signaling molecules like N-acetylsphingosine on metabolic flux.
In the context of N-acetylsphingosine research, radioactive isotopes have been used to trace lipid biosynthesis. For example, the incorporation of [1,3-3H]glycerol into phosphatidylglycerol and cardiolipin was monitored in H9c2 cells. nih.gov The results showed that treatment with N-acetylsphingosine stimulated the incorporation of the radiolabel, confirming an increased rate of biosynthesis. nih.gov Similarly, the biosynthesis of phosphatidylglycerol from sn-[14C]glycerol 3-phosphate was shown to be stimulated in permeabilized H9c2 cells that were preincubated with N-acetylsphingosine. nih.gov
More recently, stable isotopes combined with mass spectrometry have become the preferred method for metabolic flux analysis, avoiding the need for radioactivity. nih.gov For instance, 13C-labeled glycerol (B35011) can be used to trace glycerol assimilation and its conversion into various lipids and other metabolites. nih.govnih.govosti.gov By analyzing the distribution of the heavy isotope in downstream products, researchers can calculate the relative and absolute fluxes through different metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, providing a quantitative understanding of the metabolic reprogramming induced by compounds like N-acetylsphingosine. nih.gov
Molecular Biological Techniques for Gene and Protein Expression Analysis
N-Acetylsphingosine (C2-Ceramide), a key bioactive sphingolipid, is known to be involved in critical cellular processes such as apoptosis, cell differentiation, and proliferation. iaea.orgnih.gov To understand the molecular pathways triggered by N-acetylsphingosine, researchers employ sophisticated techniques to analyze changes in gene and protein expression. These methods are crucial for elucidating the mechanisms by which N-acetylsphingosine exerts its effects, particularly its pro-apoptotic functions. nih.gov
Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a fundamental technique used to investigate how N-acetylsphingosine influences the expression of genes involved in the regulation of apoptosis, most notably the Bcl-2 family. researchgate.net This family of proteins includes both anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members (like Bax, Bak, Bad, and Puma), which together control the mitochondrial pathway of apoptosis. nih.govnih.gov
In research settings, cells treated with N-acetylsphingosine are harvested, and their total RNA is extracted. mdpi.com This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as a template for PCR amplification using specific primers designed for various Bcl-2 family genes. researchgate.netmdpi.com By quantifying the resulting PCR products, often through quantitative PCR (qPCR), researchers can determine the relative abundance of mRNA for each gene, indicating whether N-acetylsphingosine upregulates or downregulates their transcription. mdpi.com For instance, studies have shown that treatment with N-acetylsphingosine can lead to a downregulation of the anti-apoptotic protein Bcl-2. nih.gov This reduction in Bcl-2 levels, which can be quantified at the mRNA level using RT-PCR, is a key indicator of a shift towards a pro-apoptotic state within the cell. The expression levels of these genes are often correlated with the cellular response to treatments, and high expression of anti-apoptotic members can confer resistance. nih.govcsic.es
Table 1: Gene Expression Analysis of Bcl-2 Family Members via RT-PCR
| Gene | Function | Typical Expression Change with N-Acetylsphingosine Treatment | Implication |
| BCL2 | Anti-apoptotic | Downregulation | Promotes apoptosis nih.gov |
| BAX | Pro-apoptotic | Upregulation | Promotes apoptosis nih.gov |
| MCL1 | Anti-apoptotic | Variable / Downregulation | Sensitizes cells to apoptosis nih.gov |
| PUMA | Pro-apoptotic (BH3-only) | Upregulation | Initiates apoptosis nih.gov |
| NOXA | Pro-apoptotic (BH3-only) | Upregulation | Initiates apoptosis nih.gov |
Western blotting is an indispensable immunological technique used to detect and quantify specific proteins from a complex mixture extracted from cells. In the context of N-acetylsphingosine research, it is frequently used to analyze the expression and activation of key signaling proteins, such as the transcription factor c-Jun. nih.gov The c-Jun protein, a component of the AP-1 transcription factor complex, is implicated in the regulation of genes involved in both cell survival and apoptosis. nih.gov
Studies have demonstrated that sphingolipids, including this compound, can induce the expression of c-Jun as part of the apoptotic signaling cascade in certain cell lines, such as human leukemia HL-60 cells. nih.gov The methodology involves treating cells with N-acetylsphingosine, lysing them to extract total protein, and then separating the proteins by size using polyacrylamide gel electrophoresis. The separated proteins are transferred to a membrane, which is then incubated with a primary antibody specific to the c-Jun protein. A secondary antibody, conjugated to an enzyme or fluorophore, is used for detection, allowing for the visualization and quantification of the c-Jun protein. This analysis can reveal if N-acetylsphingosine treatment leads to an increase in c-Jun protein levels, providing insight into the transcriptional regulation events that follow its introduction into the cell. nih.govnih.gov
Table 2: Western Blot Analysis of c-Jun in Response to Ceramide Treatment
| Cell Line | Treatment | Key Finding | Reference |
| HL-60 | This compound | Induced c-jun expression during apoptosis. | nih.gov |
| SCG Neurons | LY294002 (induces c-Jun) | c-Jun protein depletion validated by Western blot. | nih.gov |
Advanced Microscopy for Cellular Morphological Analysis (Light, Transmission Electron, Fluorescence)
Microscopy is a cornerstone of cell biology, providing direct visual evidence of cellular responses to stimuli like N-acetylsphingosine. Different microscopy techniques offer unique insights into the morphological and ultrastructural changes characteristic of apoptosis.
Light Microscopy: Often using phase-contrast optics, light microscopy allows for the observation of gross morphological changes in live or fixed cells. bio-rad-antibodies.comresearchgate.net Following treatment with N-acetylsphingosine, cells undergoing apoptosis typically exhibit distinct features such as cell shrinkage, rounding, detachment from the substrate, and dynamic membrane blebbing. bio-rad-antibodies.com These changes are readily observable and provide a primary indication of induced cell death.
Transmission Electron Microscopy (TEM): TEM offers ultra-high resolution imaging, revealing the intricate subcellular changes that define apoptosis. researchgate.netnih.govscispace.com In cells treated with N-acetylsphingosine, TEM analysis can show characteristic ultrastructural alterations including chromatin condensation (pyknosis) where chromatin aggregates at the nuclear periphery, nuclear fragmentation (karyorrhexis), and the formation of apoptotic bodies, which are membrane-bound vesicles containing fragments of the cytoplasm and nucleus. The integrity of organelles like mitochondria can also be assessed. nih.gov
Fluorescence Microscopy: This technique uses fluorescent dyes or proteins to visualize specific cellular components or events. researchgate.net In apoptosis research, it is particularly powerful. For instance, staining with Hoechst 33258 or DAPI can highlight the condensed and fragmented chromatin in apoptotic nuclei. nih.gov Annexin V conjugated to a fluorophore is used to detect the externalization of phosphatidylserine, an early event in apoptosis, while propidium (B1200493) iodide can distinguish between early apoptotic and late apoptotic or necrotic cells based on membrane integrity. researchgate.net Furthermore, fluorescently-labeled inhibitors of caspases (FLICA) can be used to detect the activation of these key apoptotic enzymes in living cells. bio-rad-antibodies.comsigmaaldrich.com
Electrophoretic Techniques for DNA Fragmentation Detection (Agarose Gel Electrophoresis)
A biochemical hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. researchgate.net Agarose (B213101) gel electrophoresis is the standard method used to visualize this phenomenon. researchgate.net
In this technique, DNA is extracted from cells that have been treated with an apoptosis-inducing agent like N-acetylsphingosine. The DNA is then loaded into an agarose gel and subjected to an electric field. The negatively charged DNA migrates toward the positive electrode, with smaller fragments moving more quickly through the gel matrix than larger ones. In apoptotic cells, the endonuclease CAD (caspase-activated DNase) cleaves DNA in the linker regions between nucleosomes, generating a multitude of fragments that are multiples of the basic nucleosomal unit (approximately 180-200 base pairs). nih.gov When visualized under UV light after staining with a DNA-intercalating dye (such as ethidium (B1194527) bromide), this collection of fragments appears as a characteristic "ladder" pattern on the gel. researchgate.net In contrast, DNA from healthy, non-apoptotic cells remains largely intact and appears as a single, high-molecular-weight band at the top of the gel. researchgate.net This DNA laddering pattern is considered a definitive confirmation of apoptosis. nih.govresearchgate.net
Analysis of Human Clinical Samples and Post-mortem Tissues
The relevance of N-acetylsphingosine and related sphingolipids in human health and disease is increasingly being investigated through the analysis of clinical samples. nih.govmdpi.com Studies involving patient-derived materials, including blood, cerebrospinal fluid (CSF), and tissues from biopsies or post-mortem collection, are critical for translating findings from cell culture and animal models to human pathophysiology. nih.govnih.govnih.gov
Research has revealed that alterations in the metabolism of ceramides and other sphingolipids are associated with a variety of human conditions, particularly neurodegenerative disorders like Alzheimer's and Parkinson's disease. mdpi.comnih.govnih.gov For example, analysis of post-mortem brain tissue from Alzheimer's patients has shown that N-acetylsphingosine levels were significantly lower in microglia compared to neurons, suggesting a cell-specific dysregulation of its metabolism. nih.gov Such studies typically involve the extraction of lipids or nucleic acids from the tissue samples. The levels of specific sphingolipids, including N-acetylsphingosine, can be quantified using techniques like mass spectrometry.
Analysis of post-mortem tissues presents unique challenges due to the degradation of biomolecules like RNA and DNA after death. nih.govnih.gov The post-mortem interval (PMI), the time between death and tissue processing, significantly impacts the quality of nucleic acids, with RNA being particularly sensitive. nih.gov Despite these challenges, methods have been developed to assess nucleic acid integrity (e.g., RNA Integrity Number, RIN) and to successfully perform downstream analyses like RNA sequencing on samples with acceptable quality, providing valuable insights into gene expression profiles in diseased tissues. nih.govnih.gov These clinical and post-mortem studies are invaluable for identifying potential biomarkers and understanding the role of sphingolipid pathways in human disease. mdpi.com
Therapeutic Potential and Future Directions in N Acetylsphingosine Research
N-Acetylsphingosine as a Pharmacological Target
N-acetylsphingosine, also known as C2-ceramide, is a synthetic, cell-permeable analog of natural ceramides (B1148491), making it a valuable tool in research to understand ceramide-mediated cellular responses. nih.govgwdg.de Its ability to mimic endogenous ceramides allows for the investigation of its role in various pathological conditions, establishing it as a potential pharmacological target. nih.gov The dysregulation of sphingolipid metabolism, where N-acetylsphingosine is an intermediate, is associated with a variety of diseases including cancer, neurodegenerative disorders, and cardiovascular diseases. nih.govnih.gov Consequently, targeting N-acetylsphingosine and its metabolic pathways presents a promising strategy for therapeutic development. nih.govnih.gov
Development of Neuroprotective Strategies
Recent research has highlighted the potential of N-acetylsphingosine in the development of neuroprotective strategies. In the context of Alzheimer's disease, N-acetylsphingosine levels have been found to be significantly reduced in microglia. nih.gov Studies have shown that N-acetylsphingosine can inhibit neuroinflammation, increase microglial phagocytosis, and improve memory by increasing the secretion of cyclooxygenase-2 (COX-2) and specialized pro-resolving mediators. imrpress.com Furthermore, some natural compounds are being investigated for their neuroprotective effects which may be mediated through the regulation of ceramide levels. ijmcmed.org The administration of this compound has been shown to suppress microglial activation by inhibiting pathways such as ROS, MAPKs, and PI3K/Akt. frontiersin.org
Exploration as an Anti-cancer Therapeutic Agent
The role of N-acetylsphingosine as an anti-cancer agent is an area of active investigation. Exogenous application of this compound has been demonstrated to induce apoptosis in various cancer cell lines, including human squamous cell carcinoma, head and neck squamous cell carcinoma, and colon cancer cells. nih.govmdpi.comiiarjournals.org Its cytotoxic effects are often dose-dependent, leading to characteristic features of apoptosis such as DNA fragmentation. nih.goviiarjournals.org In lung cancer cells, this compound has been shown to inhibit proliferation and induce apoptosis by targeting the Akt and NF-κB signaling pathways. d-nb.info Furthermore, in melanoma cells, this compound can induce apoptosis by upregulating PKCζ and pro-inflammatory cytokines. researchgate.net The anti-tumor effects of this compound are also being explored in glioblastoma, where it has been found to suppress the expression of matrix metalloproteinases, which are crucial for glioma invasion. mdpi.comresearchgate.net
Strategies for Modulating N-Acetylsphingosine Metabolism
Given the therapeutic potential of N-acetylsphingosine, strategies to modulate its metabolism are of significant interest. One approach is the use of ceramide analogs, like this compound itself, to mimic and enhance ceramide-mediated responses in cells. nih.gov Another key strategy involves targeting the enzymes that regulate ceramide levels. This can be achieved by inhibiting enzymes that break down ceramide, such as ceramidases, leading to its accumulation and subsequent apoptosis in cancer cells. nih.gov Conversely, activating enzymes like sphingomyelinases, which produce ceramide from sphingomyelin (B164518), can also elevate intracellular ceramide levels. nih.gov Furthermore, inhibitors of sphingosine (B13886) kinase, the enzyme that converts sphingosine to the pro-survival molecule sphingosine-1-phosphate (S1P), can shift the balance towards ceramide accumulation, thereby promoting apoptosis. nih.gov Natural compounds such as resveratrol (B1683913) and curcumin (B1669340) have also been shown to modulate ceramide levels. nih.gov
Emerging Research Avenues in Sphingolipid Biology
The field of sphingolipid biology is continually expanding, with several emerging research avenues for N-acetylsphingosine and related molecules. One area of focus is the intricate interplay between different sphingolipids, such as the balance between pro-apoptotic ceramides and pro-survival S1P, often referred to as the "sphingolipid rheostat". nih.gov Understanding how to manipulate this balance is a key therapeutic goal. nih.gov The role of N-acetylsphingosine in cellular processes beyond apoptosis, such as autophagy and inflammation, is also gaining attention. imrpress.commdpi.com For instance, this compound has been shown to induce protective autophagy in head and neck squamous cell carcinoma cells. mdpi.com There is also growing interest in the specific roles of different ceramide species based on their fatty acid chain length, as they can have distinct biological functions. nih.gov The development of novel sphingolipid analogs with improved therapeutic properties, such as Enigmol, which is poorly N-acylated and cannot be phosphorylated by sphingosine kinase, represents another promising direction. nih.gov
Addressing Challenges in Sphingolipidomic Research
Despite the promising therapeutic potential of N-acetylsphingosine, research in the field of sphingolipidomics faces several challenges. A major hurdle is the complexity and interconnectedness of sphingolipid metabolic pathways, making it difficult to target one component without affecting others. nih.gov For example, inhibiting ceramide synthase 2 to reduce certain harmful ceramides can lead to an increase in other detrimental ceramide species. nih.gov The hydrophobic nature of sphingolipids also presents analytical challenges, particularly in their extraction, separation, and quantification. mdpi.comresearchgate.net The development of more precise high-throughput analytical tools is crucial for advancing our understanding of the subtle yet significant changes in lipid composition in various organelles and disease states. cam.ac.uk Furthermore, the use of synthetic short-chain ceramides like this compound as experimental tools requires careful interpretation, as their metabolism and signaling effects may not perfectly replicate those of endogenous long-chain ceramides. gwdg.denih.gov
Translational Perspectives and Clinical Applications
The ultimate goal of N-acetylsphingosine research is to translate laboratory findings into effective clinical applications. The development of ceramide-based nanotherapeutics is a significant step in this direction, aiming to overcome the challenges of delivering hydrophobic ceramide analogs to target tissues in vivo. gavinpublishers.com Several therapeutic strategies targeting ceramide metabolism are being explored, including the use of ceramide analogs, inhibitors of ceramide-degrading enzymes, and activators of ceramide-synthesizing enzymes. gavinpublishers.com Some ceramide-modulating agents have entered clinical trials, although issues with adverse effects have been noted. nih.gov The identification of sphingolipids as potential biomarkers for various diseases, including cardiovascular disease and cancer, could also lead to improved diagnostics and personalized medicine approaches. nih.gov Continued research is necessary to fully understand the intricate mechanisms of N-acetylsphingosine and to develop safe and effective targeted therapies that leverage its regulatory roles. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
